molecular formula C8H5N3 B13834160 5,8-Iminocycloheptapyrazole

5,8-Iminocycloheptapyrazole

Katalognummer: B13834160
Molekulargewicht: 143.15 g/mol
InChI-Schlüssel: MCUSIPORKSIWRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,8-Iminocycloheptapyrazole is a heterocyclic compound that features a unique structure with a seven-membered ring fused to a pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Iminocycloheptapyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with cycloheptanone derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and green chemistry approaches, including the use of water as a solvent and microwave-assisted synthesis, are employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 5,8-Iminocycloheptapyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5,8-Iminocycloheptapyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes

Wirkmechanismus

The mechanism of action of 5,8-Iminocycloheptapyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, and interaction with cellular receptors .

Vergleich Mit ähnlichen Verbindungen

    5-Aminopyrazole: A related compound with a similar pyrazole ring structure but different functional groups.

    Cycloheptapyrazole: Another compound with a seven-membered ring fused to a pyrazole ring, but with different substituents.

    Pyrazoloquinoline: A compound with a fused pyrazole and quinoline ring system

Uniqueness: 5,8-Iminocycloheptapyrazole is unique due to its specific ring structure and the presence of an imino group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H5N3

Molekulargewicht

143.15 g/mol

IUPAC-Name

3,4,11-triazatricyclo[6.2.1.02,6]undeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C8H5N3/c1-2-7-8-5(4-9-11-8)3-6(1)10-7/h1-4,10H

InChI-Schlüssel

MCUSIPORKSIWRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=CN=N3)C=C1N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.